molecular formula C8H11N5O4 B1530932 8-Hydroxyacyclovir CAS No. 80685-23-0

8-Hydroxyacyclovir

Cat. No.: B1530932
CAS No.: 80685-23-0
M. Wt: 241.2 g/mol
InChI Key: PTSDSAPWOJZBNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxyacyclovir is an organic compound belonging to the class of hypoxanthines, which are purine derivatives. It is structurally related to acyclovir, a well-known antiviral drug. The compound is characterized by the presence of a hydroxyl group at the eighth position of the acyclovir molecule, which significantly influences its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyacyclovir typically involves the hydroxylation of acyclovir. One common method includes the use of alcohol dehydrogenase to oxidize acyclovir to this compound . The reaction conditions often require a controlled environment to ensure the selective hydroxylation at the desired position.

Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes, leveraging enzymes to achieve high specificity and yield. These methods are advantageous due to their efficiency and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyacyclovir undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    9-Carboxymethoxymethylguanine: Formed through oxidation.

    Various substituted derivatives: Depending on the reagents and conditions used.

Scientific Research Applications

8-Hydroxyacyclovir has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxyacyclovir involves its incorporation into viral DNA, leading to chain termination. The compound is phosphorylated by viral thymidine kinase to its monophosphate form, which is then converted to the triphosphate form by host cell kinases. The triphosphate form inhibits viral DNA polymerase, preventing viral replication .

Comparison with Similar Compounds

Uniqueness: 8-Hydroxyacyclovir is unique due to the presence of the hydroxyl group, which enhances its solubility and potentially its antiviral activity. This modification can lead to differences in pharmacokinetics and pharmacodynamics compared to its parent compound, acyclovir .

Properties

IUPAC Name

2-amino-9-(2-hydroxyethoxymethyl)-1,7-dihydropurine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O4/c9-7-11-5-4(6(15)12-7)10-8(16)13(5)3-17-2-1-14/h14H,1-3H2,(H,10,16)(H3,9,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSDSAPWOJZBNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCN1C2=C(C(=O)NC(=N2)N)NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801001411
Record name 9-[(2-Hydroxyethoxy)methyl]-2-imino-3,9-dihydro-2H-purine-6,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80685-23-0
Record name 8-Hydroxyacyclovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-[(2-Hydroxyethoxy)methyl]-2-imino-3,9-dihydro-2H-purine-6,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-HYDROXYACYCLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO62LCM69T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxyacyclovir
Reactant of Route 2
8-Hydroxyacyclovir
Reactant of Route 3
8-Hydroxyacyclovir
Reactant of Route 4
8-Hydroxyacyclovir
Reactant of Route 5
8-Hydroxyacyclovir
Reactant of Route 6
Reactant of Route 6
8-Hydroxyacyclovir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.